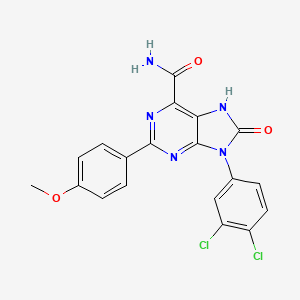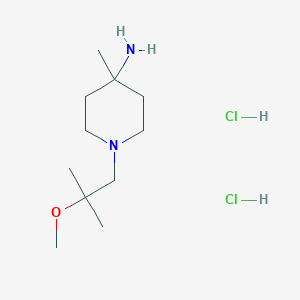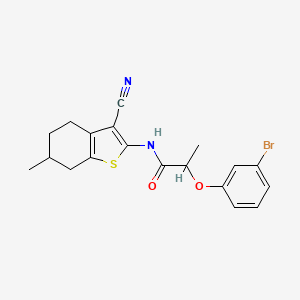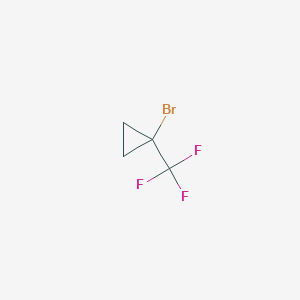![molecular formula C28H32F3N5O3 B2769897 2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate CAS No. 2097932-96-0](/img/structure/B2769897.png)
2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate” is a complex organic molecule. It has a CAS Number of 215434-37-0 and a molecular weight of 275.27 . The IUPAC name for this compound is 2-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 . This code provides a way to encode the molecular structure using a standard textual notation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 275.27 . More specific properties like melting point, boiling point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- A study by Patel et al. (2012) introduced a series of thiazolidinone derivatives synthesized from a key intermediate, showcasing their evaluation for antimicrobial activity against a range of bacteria and fungi. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel et al., 2012).
- Holla et al. (2006) reported the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as antimicrobial agents. The study highlights the broad spectrum of activities against various bacterial and fungal strains, indicating the compound's versatility in antimicrobial applications (Holla et al., 2006).
Synthesis and Biological Efficacy
- Al‐Ghorbani et al. (2015) synthesized a series of novel piperazine analogues bearing quinoline and pyridine moieties, which were evaluated for their in vitro antioxidant and anti-inflammatory activities. This study offers insights into the synthesis approach and potential biological applications of such compounds (Al‐Ghorbani et al., 2015).
- Ladani and Patel (2015) described a one-pot synthesis method for creating 1,2,4-triazolo[1,5-a]quinoline derivatives, showcasing an efficient approach to constructing fused tricyclic heterocycles. This research demonstrates the versatility of the compound in synthesizing complex molecular structures (Ladani & Patel, 2015).
Orientations Futures
Propriétés
IUPAC Name |
[2-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] 2-methoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F3N5O3/c1-38-19-26(37)39-24-4-2-3-20-5-7-22(33-27(20)24)18-34-11-9-23(10-12-34)35-13-15-36(16-14-35)25-8-6-21(17-32-25)28(29,30)31/h2-8,17,23H,9-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZSANXICOSOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

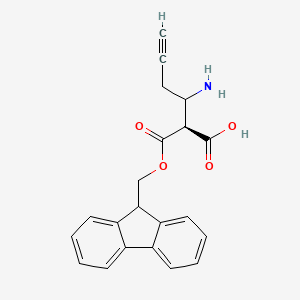

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2769818.png)
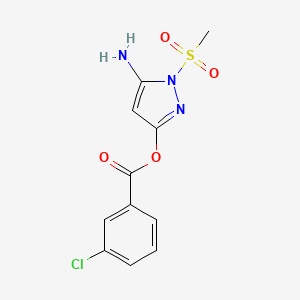
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2769820.png)
![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)
![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)

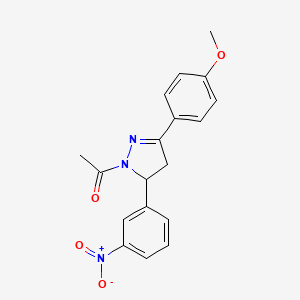
![N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2769829.png)
